4-butoxy-N-[(1,2-dimethylindol-5-yl)methyl]benzamide
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Overview
Description
4-butoxy-N-[(1,2-dimethylindol-5-yl)methyl]benzamide is a synthetic compound with potential biological and pharmacological properties. It has gained significant attention in scientific research due to its potential therapeutic and environmental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-[(1,2-dimethylindol-5-yl)methyl]benzamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring is synthesized through a Fischer indole synthesis or other suitable methods.
Attachment of the Butoxy Group: The butoxy group is introduced via an etherification reaction.
Formation of the Benzamide Structure: The benzamide structure is formed by reacting the indole derivative with a benzoyl chloride derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-[(1,2-dimethylindol-5-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzamides or indole derivatives.
Scientific Research Applications
4-butoxy-N-[(1,2-dimethylindol-5-yl)methyl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-butoxy-N-[(1,2-dimethylindol-5-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-butoxy-N-[(1,2-dimethylindol-5-yl)methyl]benzamide: shares structural similarities with other indole derivatives and benzamides.
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol.
Benzamides: Compounds like N-(2-hydroxyethyl)benzamide and N-(4-methoxybenzyl)benzamide.
Uniqueness
This compound: is unique due to its specific combination of the butoxy group, indole moiety, and benzamide structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-butoxy-N-[(1,2-dimethylindol-5-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-4-5-12-26-20-9-7-18(8-10-20)22(25)23-15-17-6-11-21-19(14-17)13-16(2)24(21)3/h6-11,13-14H,4-5,12,15H2,1-3H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCDVUMUGCNEQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC2=CC3=C(C=C2)N(C(=C3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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